Phenethyl 4-hydroxybenzoate

Übersicht

Beschreibung

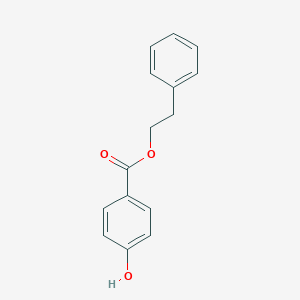

Phenethyl 4-hydroxybenzoate is an organic compound with the molecular formula C15H14O3. It is an ester formed from phenethyl alcohol and 4-hydroxybenzoic acid. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and as a chemical intermediate in organic synthesis.

Wirkmechanismus

Target of Action

It is structurally related to 4-hydroxybenzoic acid (4-hba), which is known to inhibit the activity of the enzyme cyclooxygenase (cox) . COX is involved in the formation of prostaglandins, substances that cause inflammation, swelling, pain, and fever .

Mode of Action

Based on its structural similarity to 4-hba, it may also inhibit cox, thereby reducing the formation of prostaglandins and alleviating symptoms such as inflammation and pain .

Biochemical Pathways

Phenethyl 4-hydroxybenzoate may be involved in the shikimate pathway, a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids . This pathway is also known for the biosynthesis of many secondary metabolites, including several commercially valuable compounds .

Result of Action

If it acts similarly to 4-hba, it may reduce inflammation and pain by inhibiting the formation of prostaglandins .

Biochemische Analyse

Biochemical Properties

Phenethyl 4-hydroxybenzoate interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the microbial shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids and other commercially valuable compounds . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

This compound can influence cell function in several ways. For example, it has been shown to have anticancer effects against certain leukemia cells by reducing cell viability in a dose and time-dependent manner . It can also impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. For instance, it can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . In Pseudarthrobacter phenanthrenivorans Sphe3, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently undergoes various transformations .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is a key intermediate in the microbial shikimate pathway . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is known that the compound can influence its own localization or accumulation .

Subcellular Localization

It is likely that the compound is directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phenethyl 4-hydroxybenzoate can be synthesized through the esterification reaction between phenethyl alcohol and 4-hydroxybenzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Phenethyl 4-hydroxybenzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to phenethyl alcohol and 4-hydroxybenzoic acid.

Oxidation: The phenethyl group can be oxidized to form phenylacetic acid derivatives.

Substitution: The hydroxyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Hydrolysis: Phenethyl alcohol and 4-hydroxybenzoic acid.

Oxidation: Phenylacetic acid derivatives.

Substitution: Nitro or halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Preservative in Cosmetics and Pharmaceuticals

Phenethyl 4-hydroxybenzoate is primarily used as a preservative in cosmetic formulations and pharmaceutical products. Its effectiveness in inhibiting microbial growth makes it a popular choice for extending the shelf life of products.

- Mechanism of Action : It acts by disrupting the microbial cell membrane, thereby preventing the growth of bacteria and fungi.

- Regulatory Status : Approved for use in many countries, it is considered safe at low concentrations (typically below 0.8% in cosmetic products) .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens.

- Case Study : A study published in the Journal of Food Protection highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation .

- Comparative Efficacy : When compared to other parabens, this compound showed superior antimicrobial properties, making it a valuable candidate for formulations requiring enhanced preservation .

Pharmaceutical Applications

This compound has been investigated for its pharmacological properties beyond its preservative function.

- Potential Therapeutic Uses :

- Anti-inflammatory Effects : Preliminary studies indicate that it may possess anti-inflammatory properties, making it relevant for formulations aimed at treating inflammatory skin conditions.

- Antioxidant Activity : Research suggests that this compound may exhibit antioxidant effects, which could be beneficial in protecting skin cells from oxidative stress .

Future Research Directions

Ongoing research aims to explore additional applications of this compound:

- Formulation Development : Investigating its role in novel formulations that enhance skin penetration or stability.

- Combination Therapies : Studying its synergistic effects with other compounds to improve therapeutic outcomes in dermatological applications.

Vergleich Mit ähnlichen Verbindungen

Phenethyl 4-hydroxybenzoate can be compared with other esters of 4-hydroxybenzoic acid, such as:

Methyl 4-hydroxybenzoate:

Ethyl 4-hydroxybenzoate:

Butyl 4-hydroxybenzoate:

This compound is unique due to its phenethyl group, which imparts different physical and chemical properties compared to shorter alkyl chain esters. This uniqueness can influence its solubility, stability, and biological activity, making it suitable for specific applications where other esters may not be as effective.

Biologische Aktivität

Phenethyl 4-hydroxybenzoate (PHB) is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is an ester derived from phenethyl alcohol and 4-hydroxybenzoic acid, with the molecular formula . Its structure is closely related to 4-hydroxybenzoic acid (4-HBA), which is known for inhibiting cyclooxygenase (COX) enzymes involved in inflammation pathways.

Target Enzymes

PHB may inhibit COX enzymes similar to 4-HBA, leading to reduced production of prostaglandins, which are mediators of inflammation and pain. This inhibition can potentially alleviate conditions characterized by excessive inflammatory responses.

Biochemical Pathways

PHB is implicated in the shikimate pathway, a crucial metabolic route for the biosynthesis of aromatic amino acids in various organisms, including bacteria and fungi. This pathway's disruption can affect microbial growth and viability.

Antimicrobial Activity

Research indicates that PHB exhibits antimicrobial properties. It has been studied for its effectiveness against various pathogens, suggesting its potential as a preservative in cosmetics and pharmaceuticals due to its ability to inhibit microbial growth .

Antioxidant Properties

PHB has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems. Antioxidants play a critical role in mitigating cellular damage caused by free radicals.

Anticancer Potential

In vitro studies have shown that PHB can reduce cell viability in certain leukemia cell lines in a dose- and time-dependent manner. This suggests that PHB may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Studies and Experimental Data

- Antihyperlipidemic Activity : A study synthesized phenolic derivatives similar to PHB, demonstrating that certain compounds exhibited significant binding affinity to the HMG CoA reductase enzyme, crucial for cholesterol synthesis. These derivatives showed promising antihyperlipidemic effects in animal models, indicating potential therapeutic applications for managing cholesterol levels .

- Opioid Receptor Interaction : Research into related compounds has revealed that modifications in the phenethyl moiety can significantly enhance agonist potency at opioid receptors. Such findings highlight the importance of structural variations in developing potent analgesics based on phenethyl derivatives .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-phenylethyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-14-8-6-13(7-9-14)15(17)18-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOSMOVHDHSYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475081 | |

| Record name | Phenethyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83936-28-1 | |

| Record name | Phenethyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.